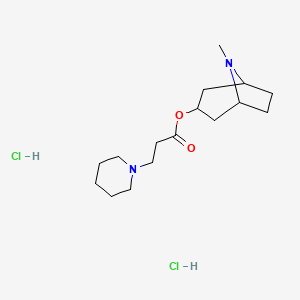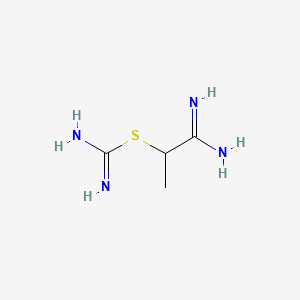
1,1'-Dithiobis(4-isothiocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dithiobis(4-isothiocyanatobenzene) is an organic compound with the molecular formula C14H8N2S4. It is a disulfide derivative of isothiocyanatobenzene and is known for its unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Dithiobis(4-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzenethiol with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired disulfide compound .
Industrial Production Methods
Industrial production of 1,1’-Dithiobis(4-isothiocyanatobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dithiobis(4-isothiocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Thiourea derivatives when reacting with amines.
Wissenschaftliche Forschungsanwendungen
1,1’-Dithiobis(4-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Dithiobis(4-isothiocyanatobenzene) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The isothiocyanate groups react with amino, thiol, or hydroxyl groups, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity underlies its use in cross-linking and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene: A liquid crystal compound with similar isothiocyanate functionality.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing and organic synthesis.
Uniqueness
1,1’-Dithiobis(4-isothiocyanatobenzene) is unique due to its disulfide linkage, which imparts distinct chemical properties and reactivity compared to other isothiocyanate compounds. This uniqueness makes it valuable in applications requiring specific cross-linking or labeling capabilities.
Eigenschaften
CAS-Nummer |
15398-69-3 |
|---|---|
Molekularformel |
C14H8N2S4 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-isothiocyanato-4-[(4-isothiocyanatophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H8N2S4/c17-9-15-11-1-5-13(6-2-11)19-20-14-7-3-12(4-8-14)16-10-18/h1-8H |
InChI-Schlüssel |
IGFVJCSYXLNCHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C=S)SSC2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



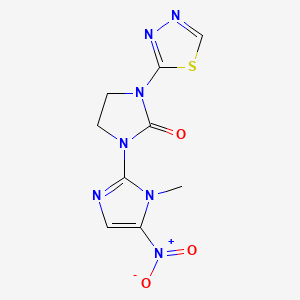

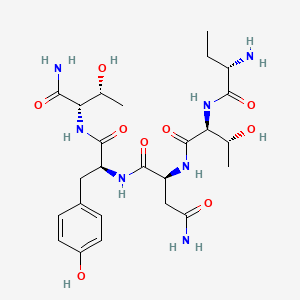
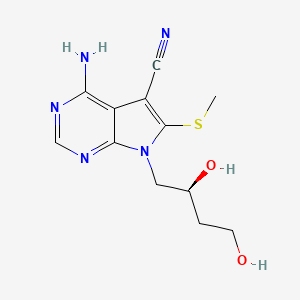



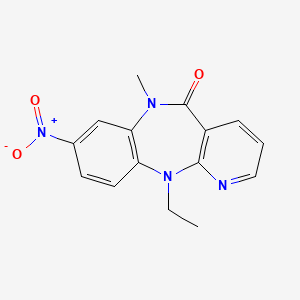

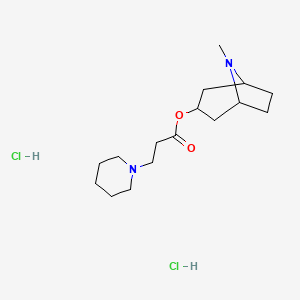
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
